3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-7-fluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2S2/c15-10-3-1-9(2-4-10)8-21-14-17-12-6-5-11(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXZRUDJCMDZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with 4-chloropyridine-3-sulfonamide, followed by cyclization with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in pyridine with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step synthesis starting from commercially available starting materials, followed by purification and characterization using standard techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl and 7-fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines and thiols for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as potassium channels and enzymes. The compound acts as a potassium channel opener, which can lead to vasodilation and reduced blood pressure . Additionally, it inhibits certain enzymes, which can result in antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold is highly versatile, with modifications at positions 3, 4, 5, and 7 significantly altering biological activity. Below is a comparative analysis of key analogues:
Key Contradictions and Limitations
- Fluorine at Position 7 : While fluorine enhances metabolic stability, it may reduce potency at AMPA and PI3Kδ targets compared to chloro or methyl substituents .
- Thieno vs. Benzo Cores: Thieno analogues (–3) show comparable receptor modulation but differ in synthetic accessibility and pharmacokinetics, highlighting the need for scaffold-specific optimization .
Biological Activity
3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.8 g/mol. The compound features a thiadiazine ring system, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be classified into several categories:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole and thiadiazine derivatives have shown promising results in inhibiting cell proliferation (IC50 values ranging from 1.61 to 1.98 µg/mL) in specific cancer models .
- Antimicrobial Properties : Research indicates that thiazole-containing compounds demonstrate antimicrobial activity against a range of bacterial strains. The presence of electron-withdrawing groups like chlorine enhances this activity .
- Mechanism of Action : The proposed mechanisms include interaction with cellular targets through hydrophobic contacts and hydrogen bonding. Molecular dynamics simulations have provided insights into the binding affinities and interaction patterns with target proteins .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications on the compound affect its biological activity:
- Chlorine Substitution : The presence of chlorine at specific positions on the benzyl moiety is essential for enhancing antiproliferative activity.
- Thiadiazine Ring : The core thiadiazine structure is vital for maintaining biological activity, as it facilitates interactions with target proteins involved in cancer progression.
Data Tables
| Biological Activity | IC50 (µg/mL) | Reference |
|---|---|---|
| Antitumor (Compound 9) | 1.61 ± 1.92 | |
| Antitumor (Compound 10) | 1.98 ± 1.22 | |
| Antimicrobial (MIC) | 6.25 |
Case Studies
Case Study 1: Antitumor Efficacy
In a study evaluating various thiazole derivatives, it was found that those with a thiadiazine scaffold exhibited significant cytotoxicity against the Jurkat T-cell line. The compound's ability to induce apoptosis was linked to its interaction with Bcl-2 proteins, which are crucial regulators of cell survival .
Case Study 2: Antimicrobial Testing
A series of thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds similar to the target compound demonstrated MIC values as low as 6.25 µg/mL against resistant strains, indicating substantial potential for development as antimicrobial agents .
Q & A
Advanced Research Question
- In Vitro Assays :
- In Vivo Models :
What synthetic strategies are effective for introducing substituents at the 3-position of benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffolds?
Basic Research Question
- Suzuki Coupling : Use Pd-catalyzed cross-coupling with boronic acids (e.g., 3-furanyl boronic acid) to introduce aryl/heteroaryl groups .
- Halogenation : Pre-functionalize the core with chlorine/bromine via electrophilic substitution (e.g., using N-chlorosuccinimide in acidic conditions) .
- Thioether Formation : React thiols (e.g., 4-chlorobenzylthiol) with pre-halogenated intermediates under basic conditions (K₂CO₃, acetonitrile) .
How does the introduction of a (4-chlorobenzyl)thio group influence the pharmacokinetic profile compared to alkyl or aryl substituents?
Advanced Research Question
- Metabolic Stability : Thioether groups may resist hepatic CYP450 oxidation better than alkyl chains, as seen in unsaturated derivatives (e.g., 7-chloro-5-(furan-3-yl) analogues) .
- Blood-Brain Barrier Penetration : Bulky substituents (e.g., benzylthio) can enhance lipophilicity, improving CNS uptake compared to polar groups like carboxylates .
- Hydrolysis Resistance : Thioethers are less prone to enzymatic hydrolysis than esters, as demonstrated in configurational stability studies .
What analytical techniques are critical for characterizing the stereochemical purity of thiadiazine dioxide derivatives?
Basic Research Question
- Chiral Chromatography : Use Chiralcel OD-R columns with aqueous mobile phases (water/acetonitrile) to resolve enantiomers .
- NMR Spectroscopy : Monitor diastereotopic protons (e.g., CH₂ groups adjacent to chiral centers) for splitting patterns .
- GC-MS/Elemental Analysis : Confirm molecular formula and rule out hydrolysis byproducts .
How do structural modifications in the thiadiazine ring affect potency and selectivity as potassium channel openers?
Advanced Research Question
- 4-Position Substitution : Cyclopropyl groups enhance pancreatic K(ATP) selectivity over vascular tissue, while ethyl chains improve AMPA receptor binding .
- 3-Position Diversity : Alkylamino groups (e.g., 3-(2’-butylamino)) increase tissue selectivity by 10-fold compared to unsubstituted derivatives .
What in vitro and in vivo models are appropriate for assessing the cognitive-enhancing effects of AMPA receptor modulators?
Advanced Research Question
- In Vitro :
- In Vivo :
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
